2,4,6-Trimethylphenylacetate

Description

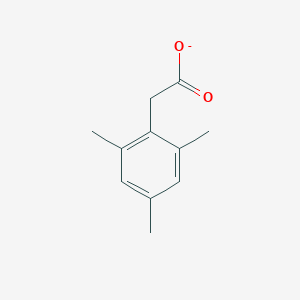

2,4,6-Trimethylphenylacetate is a methyl ester derivative of phenylacetic acid, featuring three methyl groups at the 2-, 4-, and 6-positions of the aromatic ring. This structural arrangement confers distinct physicochemical properties, including moderate polarity, enhanced steric hindrance, and thermal stability. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its stability under acidic and basic conditions makes it a versatile building block for further functionalization .

Properties

Molecular Formula |

C11H13O2- |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetate |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)/p-1 |

InChI Key |

CQWMQAKKAHTCSC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (3,4,5-Trimethoxyphenyl)acetate

- Substituents : Three methoxy (-OCH₃) groups at positions 3, 4, and 3.

- Molecular Weight : 240.25 g/mol (C₁₂H₁₆O₅).

- Key Differences: Methoxy groups are electron-donating via resonance, increasing the aromatic ring’s electron density compared to methyl groups. Higher polarity due to oxygen atoms, leading to greater solubility in polar solvents (e.g., ethanol, methanol). Applications: Used in synthesizing antioxidants and natural product analogs due to its redox-active properties .

Methyl 2-Phenylacetoacetate

- Substituents : A β-keto ester group (-COCH₂COOCH₃) attached to the phenyl ring.

- Molecular Weight : 192.21 g/mol (C₁₁H₁₂O₃).

- Key Differences: The β-keto group enhances reactivity, enabling enolate formation and participation in Claisen condensations. Applications: Critical precursor in illicit drug synthesis (e.g., amphetamines), unlike the non-reactive 2,4,6-trimethylphenylacetate .

Methyl 2-(3-(Trifluoromethyl)phenyl)acetate

- Substituents : A trifluoromethyl (-CF₃) group at position 3.

- Molecular Weight : 218.18 g/mol (C₁₀H₉F₃O₂).

- Key Differences :

Trifloxystrobin (Methyl (E)-α-Methoxyimino-2-[(E)-1-(3-Trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)

- Substituents: Complex structure with imino, methoxyimino, and trifluoromethylphenyl groups.

- Molecular Weight : 408.37 g/mol (C₂₀H₁₉F₃N₂O₄).

- Key Differences :

Data Table: Comparative Analysis of Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Polarity (LogP)* | Key Applications |

|---|---|---|---|---|

| This compound | 2,4,6-CH₃ | 178.23 | 2.8 | Organic synthesis intermediates |

| Methyl (3,4,5-trimethoxyphenyl)acetate | 3,4,5-OCH₃ | 240.25 | 1.2 | Antioxidant precursors |

| Methyl 2-phenylacetoacetate | β-keto ester | 192.21 | 1.5 | Illicit drug synthesis |

| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 3-CF₃ | 218.18 | 3.0 | Pharmaceutical intermediates |

| Trifloxystrobin | Multi-functionalized | 408.37 | 3.5 | Agricultural fungicides |

*Estimated LogP values based on substituent contributions.

Research Findings and Industrial Relevance

- Steric Effects : The 2,4,6-trimethyl substitution pattern in phenylacetate derivatives creates significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs .

- Thermal Stability : this compound exhibits superior thermal stability (decomposition >200°C) versus methoxy-substituted derivatives (decomposition ~150°C) due to reduced oxidative susceptibility .

- Biological Activity : Unlike trifluoromethylated or β-keto esters, this compound lacks significant bioactivity, limiting its direct use in pharmaceuticals or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.